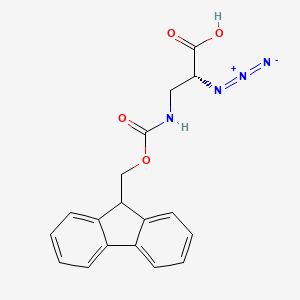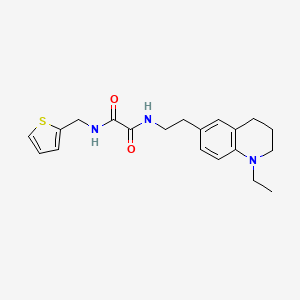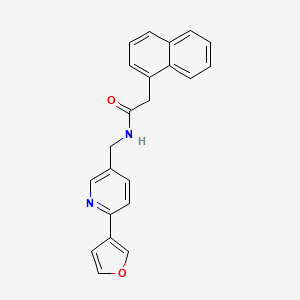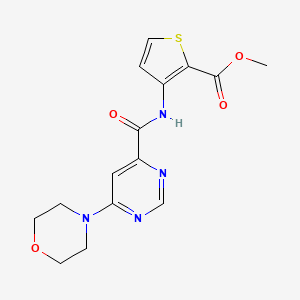
N3-D-Dap(Fmoc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-D-Dap(Fmoc)-OH is an organic compound with the chemical name (S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid. It is a solid at room temperature, appearing as white to pale yellow crystals. This compound is commonly used as a chemical reagent in the synthesis of bioactive molecules and in the field of synthetic biology .
Applications De Recherche Scientifique
N3-D-Dap(Fmoc)-OH has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.
Mode of Action
The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.
Biochemical Pathways
The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.
Result of Action
The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.
Action Environment
The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N3-D-Dap(Fmoc)-OH is typically synthesized through organic synthesis methods. The process involves reacting N3-2,3-diaminopropanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the desired product . The reaction conditions usually require a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N3-D-Dap(Fmoc)-OH are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
N3-D-Dap(Fmoc)-OH undergoes various chemical reactions, including:
Click Chemistry Reactions: It contains an azide group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst and an alkyne-containing molecule.
Base-Labile Deprotection: The Fmoc group can be removed using a base such as piperidine.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions with alkyne-containing molecules.
Deprotected Amino Acids: Resulting from the removal of the Fmoc group.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-L-Dap(Fmoc): Similar in structure but with a different stereochemistry.
Fmoc-Dap(Fmoc)-OH: Contains two Fmoc groups and is used in peptide synthesis.
Fmoc-L-Dap(N3)-OH: Another azide-containing derivative used in organic synthesis.
Uniqueness
N3-D-Dap(Fmoc)-OH is unique due to its combination of an azide group and an Fmoc-protected amino function, making it highly versatile for click chemistry and peptide synthesis applications .
Propriétés
IUPAC Name |
(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYGENXFLOOKP-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)



![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)


![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)

![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2396990.png)
